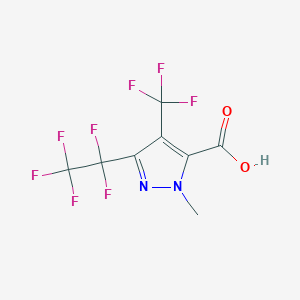
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine” is a chemical compound with the molecular formula C12H7Cl2N5 . It has an average mass of 292.124 Da and a monoisotopic mass of 291.007843 Da .
Synthesis Analysis
The synthesis of tetrazole derivatives, such as “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine”, can be approached in eco-friendly ways. These methods include the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, and low cost, all of which can yield good to excellent results .Molecular Structure Analysis
The molecular structure of “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine” is characterized by a unique type of metal–carboxylate–azolate chain SBU and forms hexagonal tubular channels . The tetrasubstituted phenyl ring superimposes well with the NVP-BGJ398 in the 3TT0 co-crystal structure .Chemical Reactions Analysis
Tetrazoles, including “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine”, can undergo various chemical reactions. For example, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis
“3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine” is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . On heating, it decomposes and emits toxic nitrogen fumes . It dissolves in water and acetonitrile .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
DCTP has been investigated for its antifungal activities. Researchers synthesized dendrimeric chalcones containing 1H-tetrazole and 1,3,5-triazine cores. These compounds were characterized using techniques like Fourier transform infrared (FT-IR), mass spectrometry, nuclear magnetic resonance (NMR), and elemental analysis. In antifungal evaluations, some of these compounds exhibited moderate activities against tested organisms. Notably, compounds 7b, 7c, and 7f demonstrated good antifungal activities, while 7l and 7m emerged as lead molecules with excellent antifungal properties against a panel of fungi .
Biomedical Applications
Dendrimers, including those based on 1,3,5-triazine cores, are promising for drug delivery systems. DCTP’s well-defined bulbous structure, surface groups, and internal cavities make it suitable for biomedical applications. These chemically synthesized polymeric molecules offer advantages such as synthetic versatility, stability, and scalability. Their spherical shape and monomeric properties resemble proteins, making them valuable in drug delivery research .
Quantum Chemistry Studies
While not directly related to DCTP, studies on similar tetrazole-containing compounds provide insights into their properties. For instance, researchers have conducted quantum chemistry studies on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) and 1,1’-diamino-2,2’-dinitroethylene (FOX-7) mixtures. These studies involve density functional theory (DFT) optimization and molecular dynamics simulations to explore the mechanical properties and cohesive energy density (CED) of different mass ratios of the H4TTP/FOX-7 blend .
Safety and Hazards
Tetrazoles, including “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine”, can be hazardous. They can burst vigorously when exposed to shock, fire, and heat on friction . They can also react with few active metals and produce new compounds which are explosives to shocks . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Zukünftige Richtungen
The future directions for “3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine” could involve its use in various applications. For instance, it could be used in the construction of new three-dimensional honeycomb frameworks with multiple functions for CO2 conversion and selective capture of C2H2, CO2, and benzene . It could also be used in the development of new antifungal agents .
Wirkmechanismus
Target of Action
Tetrazole derivatives, in general, have been known to play a significant role in medicinal and pharmaceutical applications .
Mode of Action
They undergo reactions with few active metals and produce new compounds which are explosives to shocks .
Biochemical Pathways
The presence of free N-H causes the acidic nature of tetrazoles .
Pharmacokinetics
Tetrazoles are known to dissolve in water and acetonitrile .
Result of Action
Tetrazoles are known to form stable metallic compounds and molecular complexes .
Action Environment
Tetrazoles are known to react vigorously when exposed to shock, fire, and heat on friction .
Eigenschaften
IUPAC Name |
3,6-dichloro-2-(1-phenyltetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5/c13-9-6-7-10(14)15-11(9)12-16-17-18-19(12)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRAEEUEITZCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)





![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)
![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)
![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)
